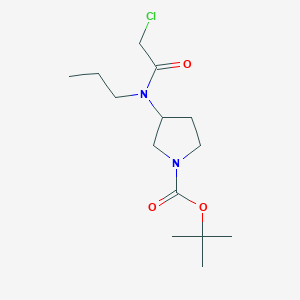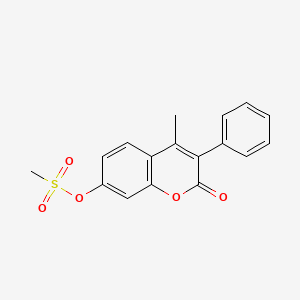
N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide, also known as FETB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FETB belongs to the class of benzamide derivatives and has been found to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.
Scientific Research Applications
Synthetic Chemistry Applications
Novel Heterocyclic Synthesis
Research demonstrates the synthesis of complex heterocyclic compounds, such as dihydrothieno(and furo)pyrimidines, which are pivotal in the development of pharmaceuticals and agrochemicals. These compounds are synthesized through reactions involving similar structural motifs to N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide, showcasing the potential for creating biologically active molecules (Maruoka, Yamagata, & Yamazaki, 2001).
Advanced Material Development
The synthesis and reactivity of benzamide derivatives have implications in the creation of advanced materials. For instance, benzamide derivatives containing furan and thiophene units are utilized in the synthesis of benzothiazoles, which are important for creating novel materials with potential applications in electronics and photonics (Aleksandrov & El’chaninov, 2017).
Solar Energy Conversion
- Dye-Sensitized Solar Cells (DSSCs): The performance of DSSCs can be significantly enhanced by incorporating molecules with furan and thiophene linkers. Phenothiazine derivatives with these linkers have shown to improve solar energy-to-electricity conversion efficiency, indicating the potential of this compound derivatives in solar energy applications (Kim et al., 2011).
Material Science
- Electrochromic Materials: The electrochemical polymerization of monomers related to this compound can lead to the formation of electrochromic conducting polymers. These materials exhibit low oxidation potentials and high stability, making them suitable for applications in smart windows and displays (Sotzing, Reynolds, & Steel, 1996).
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(18-8-5-13-6-9-20-11-13)15-3-1-14(2-4-15)16-7-10-21-12-16/h1-4,6-7,9-12H,5,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTHBMMDEXJWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)NCCC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(3-ethylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2469989.png)
![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B2469991.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2469994.png)




![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid](/img/structure/B2470004.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2470006.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide](/img/structure/B2470008.png)

![N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2470011.png)